(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1022150-12-4. It has a molecular weight of 386.461. This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the compound is available for purchase, indicating that its synthesis is achievable1.Molecular Structure Analysis
The InChI code for this compound is 1S/C22H22N6O/c23-21-19-20 (15-8-10-18 (11-9-15)29-17-6-2-1-3-7-17)27-28 (22 (19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2, (H2,23,25,26)/t16-/m1/s11.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature1. Its purity is listed as 98%1.Scientific Research Applications
Acetylcholinesterase and Carbonic Anhydrase Inhibition : N-alkylated pyrazolo[3,4‐d]pyrimidine analogs, a category to which the compound belongs, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and the human carbonic anhydrase (hCA) isoforms. These compounds have shown inhibitory activities with Ki values in the nanomolar range, suggesting potential applications in treating diseases where these enzymes are implicated (Aydin, Anil, & Demir, 2021).
Antibacterial Properties : Pyrazolo[3,4-d]pyrimidin-4-amines have been synthesized and evaluated for their antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).
Biological Activity of Hybrid Compounds : A hybrid compound featuring the pyrazolo[3,4-d]pyrimidine structure has been synthesized and is noted for its promising biological activity. This underscores the versatility and potential of such compounds in various biological applications (Noh, Kim, & Song, 2020).
Cancer Research : Research on pyrazolo[3,4-d]pyrimidine derivatives has shown that they possess anti-proliferative activities and inhibit CDK9, a protein involved in cancer progression. This suggests their potential application in cancer therapy (Lukasik et al., 2012).
Inhibition of mTOR Kinase : The compound has shown potential as an inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key player in cell growth, metabolism, and angiogenesis. This points to its potential application in cancer therapy and research (Nowak et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements associated with this compound are H302, H315, H319, H332, and H3351. The precautionary statements are P280, P305+P351+P338, and P3101.
Future Directions
The future directions or applications for this compound are not specified in the search results. However, it’s worth noting that the compound is available for purchase, which suggests it may have potential uses in research or industry1.
Please note that this information is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
1022150-12-4 | |
Record name | Ibrutinib N-desacryloyl impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IBRUTINIB N-DESACRYLOYL IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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